

# Spectroscopic Characterization of 6-[(Piperazin-1-yl)carbonyl]-1H-indole: A Technical Guide

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## Compound of Interest

Compound Name: *6-[(Piperazin-1-yl)carbonyl]-1h-indole*

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This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **6-[(Piperazin-1-yl)carbonyl]-1H-indole**. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document synthesizes reference data from analogous indole and piperazine derivatives to present a predictive analysis. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, crucial for the structural elucidation and characterization of this and similar compounds.

## Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **6-[(Piperazin-1-yl)carbonyl]-1H-indole** based on the analysis of its constituent chemical moieties.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data

Protons	Predicted Chemical Shift ( $\delta$ ) ppm	Multiplicity	Notes
Indole N-H	8.0-12.0	Broad Singlet	Chemical shift is highly dependent on solvent and concentration.
Indole H-2	7.1-7.3	Multiplet	
Indole H-3	6.4-6.5	Multiplet	
Indole H-4	~7.6	Doublet	
Indole H-5	7.1-7.2	Doublet of Doublets	
Indole H-7	7.2-7.4	Doublet	
Piperazine N-H	1.5-4.0	Broad Singlet	Exchangeable proton; may not always be observed.
Piperazine $\text{CH}_2$ (positions 2', 6')	3.5-3.9	Multiplet	Adjacent to the carbonyl group.
Piperazine $\text{CH}_2$ (positions 3', 5')	2.7-3.1	Multiplet	Adjacent to the N-H group.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data

Carbon Atoms	Predicted Chemical Shift ( $\delta$ ) ppm	Notes
Carbonyl C=O	165-175	Amide carbonyl. <a href="#">[1]</a>
Indole C-2	120-130	
Indole C-3	100-110	
Indole C-3a	125-135	
Indole C-4	118-125	
Indole C-5	120-128	
Indole C-6	120-130	
Indole C-7	110-120	
Indole C-7a	135-140	
Piperazine C-2', C-6'	40-50	Adjacent to the carbonyl group.
Piperazine C-3', C-5'	40-50	Adjacent to the N-H group.

Table 3: Predicted FT-IR Absorption Bands

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity	Notes
Indole N-H Stretch	3400-3300	Medium, Sharp	[2]
Piperazine N-H Stretch	3350-3250	Weak to Medium	May overlap with indole N-H stretch.[3]
Aromatic C-H Stretch	3100-3000	Medium	
Aliphatic C-H Stretch	3000-2850	Medium	
Amide C=O Stretch (Amide I)	1680-1630	Strong	[4]
N-H Bend (Amide II)	1570-1515	Medium	[4]
Aromatic C=C Stretch	1600-1450	Medium to Strong	[2]
C-N Stretch	1350-1200	Medium	[3]

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment	Notes
229	[M] <sup>+</sup>	Molecular ion peak.
144	[Indole-6-carbonyl] <sup>+</sup>	Fragmentation via cleavage of the amide bond.
86	[Piperazine] <sup>+</sup>	Fragmentation of the piperazine ring.
116	[Indole] <sup>+</sup> fragment	Characteristic fragment of the indole ring.[5]

## Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **6-[(Piperazin-1-yl)carbonyl]-1H-indole**.

# NMR Spectroscopy

## Sample Preparation:

- Weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a 5 mm NMR tube.[6]
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).[6]
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.[7]

## <sup>1</sup>H NMR Acquisition:

- Insert the NMR tube into the spectrometer's probe and lock the spectrometer on the deuterium signal of the solvent.[7]
- Optimize the magnetic field homogeneity by shimming.[7]
- Set the spectral width to encompass the expected range of proton signals (typically 0-12 ppm).
- Utilize a standard 90° pulse sequence.
- Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

## <sup>13</sup>C NMR Acquisition:

- Use the same sample and instrument setup as for <sup>1</sup>H NMR.
- Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).[6]
- Employ a proton-decoupled pulse sequence to enhance signal sensitivity and simplify the spectrum.

## Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase the spectrum and perform baseline correction.[7]
- Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.[7]
- Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine relative proton ratios.

## FT-IR Spectroscopy

### Sample Preparation (ATR):

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the pressure clamp to ensure intimate contact between the sample and the crystal.

### Data Acquisition:

- Acquire a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum over a frequency range of 4000-400  $\text{cm}^{-1}$ .
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

### Data Processing:

- The software will automatically subtract the background spectrum from the sample spectrum.
- Identify and label the significant absorption peaks.

## Mass Spectrometry (LC-MS)

### Sample Preparation:

- Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.[8]

- Sonicate the solution for approximately 15 minutes to ensure complete dissolution.[8]
- Dilute the stock solution to a final concentration of 1  $\mu$ g/mL.[8]
- Filter the final solution through a 0.2  $\mu$ m PTFE syringe filter before injection.[8]

#### LC-MS Parameters:

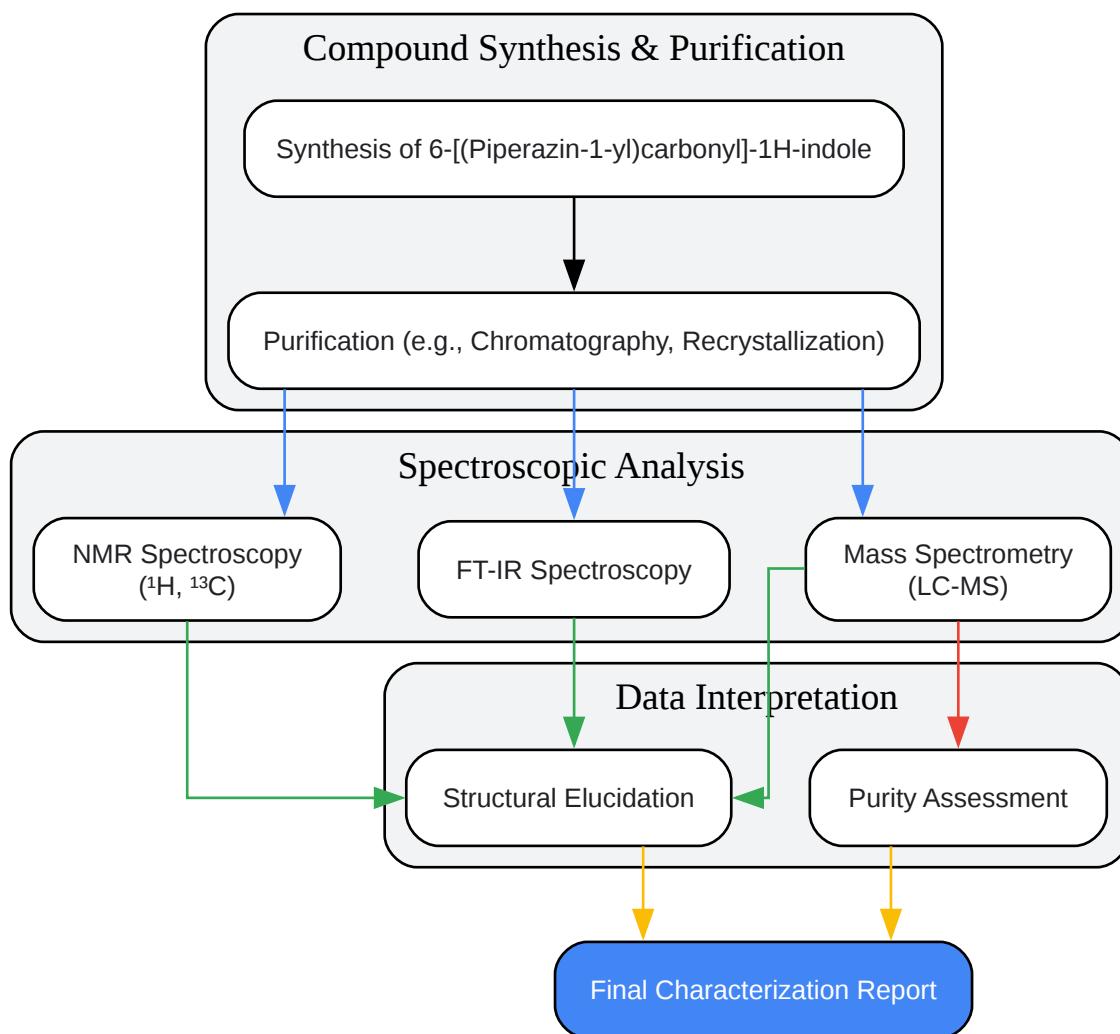
- Liquid Chromatography (LC):
  - Column: A suitable C18 reversed-phase column.
  - Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
  - Flow Rate: A typical flow rate of 0.2-0.5 mL/min.
- Mass Spectrometry (MS):
  - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  - Scan Range: Set the mass scan range to cover the expected molecular ion and fragment m/z values (e.g., m/z 50-500).
  - Collision Energy (for MS/MS): Apply varying collision energies to induce fragmentation and aid in structural elucidation.

#### Data Analysis:

- Identify the peak corresponding to the molecular ion  $[M+H]^+$  in the full scan mass spectrum.
- Analyze the MS/MS spectrum to identify characteristic fragment ions.
- Compare the observed fragmentation pattern with predicted pathways to confirm the structure.

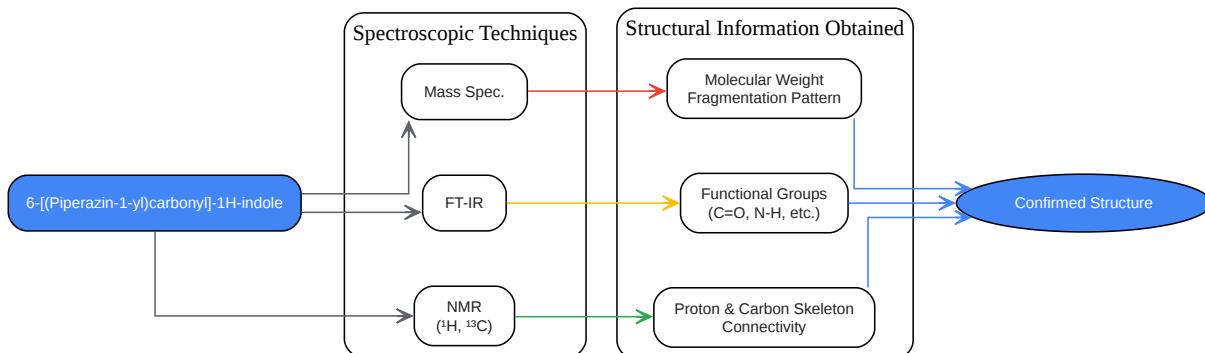
## Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **6-[(Piperazin-1-yl)carbonyl]-1H-indole**.



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Caption: Experimental workflow for the synthesis and spectroscopic characterization.



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Caption: Relationship between spectroscopic data and structural information.

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